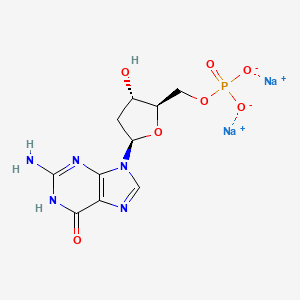

2'-Deoxyguanosine 5'-monophosphate (disodium)

Beschreibung

2'-Deoxyguanosine 5'-monophosphate (disodium), often abbreviated as 5′-dGMP disodium, is a mononucleotide comprising a guanine base linked to a deoxyribose sugar and a phosphate group at the 5′-position . As a derivative of guanosine triphosphate (GTP), it serves as a critical building block in DNA synthesis and repair . This compound is essential in cellular energy metabolism and regulatory processes, with applications spanning molecular biology, pharmacology, and metabolomics. Its disodium salt form enhances solubility, making it suitable for in vitro studies and diagnostic assays .

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H12N5Na2O7P |

|---|---|

Molekulargewicht |

391.19 g/mol |

IUPAC-Name |

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |

InChI-Schlüssel |

CTPAMSRBXKGZCJ-FVALZTRZSA-L |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phosphorylation of 2'-Deoxyguanosine

The conventional approach to synthesizing 2'-deoxyguanosine 5'-monophosphate begins with the direct phosphorylation of 2'-deoxyguanosine. This method utilizes phosphorylating agents to introduce the phosphate group specifically at the 5' position of the deoxyribose sugar.

Procedure Overview:

- Protection of the 3'-hydroxyl group of 2'-deoxyguanosine

- Selective phosphorylation at the 5'-position

- Deprotection of the 3'-hydroxyl group

- Conversion to the disodium salt form

The phosphorylation typically employs phosphoryl chloride or other phosphorylating agents under carefully controlled conditions to ensure regioselectivity. Neutralization with sodium hydroxide converts the product to its disodium salt form.

Trimetaphosphate Coupling Method

A more efficient approach involves coupling activated trimetaphosphate with deoxyguanosine derivatives. This method has shown promising results in terms of yield and purity.

Detailed Procedure:

- Prepare a solution of trimetaphosphate tetrabutylammonium salt (195 mg, 0.21 mmol) in dry DMF (2.5 ml)

- Add 1-methylimidazole (55 mg, 54 μl, 0.68 mmol) and 2-mesitylene chloride (40 mg, 0.18 mmol)

- Stir the mixture at room temperature for 25 minutes

- Add dropwise to a cooled flask containing tetrabutylammonium salt of dGMP (0.135 mmol) in dry DMF (1.5 ml)

- Stir the reaction mixture at room temperature for 3 hours

- Cool the solution to 0°C and quench with 100 mM triethylammonium acetate buffer

- Purify using reverse-phase HPLC

This method yields the product with approximately 45% efficiency, producing a white powder after lyophilization.

Advanced Preparation Methods

Phosphoramidite Coupling Approach

The phosphoramidite approach represents a significant advancement in nucleotide synthesis, offering high reliability and coupling efficiency. This method is particularly useful for preparing modified forms of 2'-deoxyguanosine 5'-monophosphate.

Synthetic Protocol:

- Protection of 2'-deoxyguanosine with dimethoxytrityl (DMT) at the 5'-position and isobutyryl at the N-position

- Introduction of the phosphoramidite group at the 3'-position

- Coupling with the target phosphate donor

- Oxidation of the phosphite to phosphate

- Deprotection sequence

- Conversion to disodium salt

This approach allows for the synthesis of protected 5′-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine(dG), 3'-[(2-cyanoethyl)-2-(methacryloyloxy)propyl]-monophosphate monomer through a modified phosphoramidite coupling method.

Enzymatic Synthesis Approaches

Enzymatic methods present an alternative to chemical synthesis, offering advantages in stereoselectivity and milder reaction conditions. These approaches typically employ kinases, phosphotransferases, or phosphorylases to catalyze the formation of 2'-deoxyguanosine 5'-monophosphate.

Table 1: Comparison of Key Enzymatic Systems for 2'-Deoxyguanosine 5'-monophosphate Synthesis

| Enzyme | Substrate | Co-substrate | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Nucleoside kinases | 2'-Deoxyguanosine | ATP | pH 7.5, 37°C, 2-4 hours | 65-75 | High specificity |

| Phosphotransferases | 2'-Deoxyguanosine | Phosphate donor | pH 6.5-7.5, 30°C, 5-8 hours | 50-60 | Mild conditions |

| Nucleotide pyrophosphorylases | Guanine | Deoxyribose-1-phosphate | pH 7.0, 37°C, 6-12 hours | 40-55 | One-pot reaction |

Phosphonate Chemistry

The synthesis of phosphonate derivatives represents another approach to preparing modified versions of 2'-deoxyguanosine 5'-monophosphate. This method often involves:

- Protection of the nucleoside hydroxyl groups

- Introduction of a phosphonate group via phosphonate esters

- Deprotection steps

- Conversion to the disodium salt form

Protection-Deprotection Strategies

The synthesis of 2'-deoxyguanosine 5'-monophosphate frequently requires carefully orchestrated protection and deprotection strategies to ensure regioselectivity and prevent side reactions.

Key Protecting Groups

Table 2: Common Protecting Groups in 2'-Deoxyguanosine 5'-monophosphate Synthesis

| Position | Common Protecting Groups | Deprotection Conditions | Notes |

|---|---|---|---|

| 5'-OH | Dimethoxytrityl (DMT) | Acid (e.g., 3% trichloroacetic acid) | Selective for primary alcohols |

| 3'-OH | Silyl ethers (TBDMS) | Fluoride sources (e.g., TBAF, Et₃N·3HF) | Orthogonal to DMT deprotection |

| N²-amino | Isobutyryl | Basic conditions (e.g., NH₄OH) | Protects from side reactions |

| O⁶-position | Benzyl | Hydrogenolysis (H₂, Pd catalyst) | Needed for certain reactions |

| Phosphate | Cyanoethyl | Basic conditions | Used in phosphoramidite chemistry |

A representative example involves the synthesis of protected derivatives where 2'-deoxyguanosine is first protected at the N²-position with an isobutyryl group, followed by 5'-OH protection with DMT. This approach is illustrated in search result, where fully protected derivatives are prepared as intermediates in the synthesis pathway.

Complete Protection Sequence

A detailed protection sequence for the synthesis of a protected 2'-deoxyguanosine derivative was reported as follows:

- Protection of both 3'-OH and 5'-OH groups via silylation

- Protection of O⁶-carbonyl as benzyl ether via Mitsunobu reaction

- Protection of N²-amine with dimethoxytrityl (DMT)

- Introduction of phosphate group at desired position

- Selective deprotection of protecting groups

Purification Techniques

The purification of 2'-deoxyguanosine 5'-monophosphate disodium salt requires careful techniques to ensure high purity for research and commercial applications.

Chromatographic Methods

Reverse-phase High-Performance Liquid Chromatography (HPLC) represents the gold standard for purification, with various buffer systems tailored to the specific needs of the compound.

Common HPLC Conditions:

- Column: C18 reverse phase (typically 10 × 50mm Waters XTerra MS C18 2.5μ column)

- Mobile phase: Gradient of triethylammonium acetate buffer (50 mM, pH 7) and acetonitrile

- Detection: UV absorption at 255-260 nm

After HPLC purification, fractions containing the product are pooled and lyophilized to obtain the pure compound as a white powder.

Alternative Purification Methods

Additional purification techniques include:

- Ion Exchange Chromatography : Particularly effective for separating the nucleotide from inorganic phosphates and other charged species

- Silica Gel Column Chromatography : Using methanol/methylene chloride mixtures (typically 15% methanol in methylene chloride)

- Precipitation Methods : Converting to specific salt forms to facilitate crystallization and purification

Analytical Characterization

Spectroscopic Methods

Characterization of 2'-deoxyguanosine 5'-monophosphate disodium salt typically involves several spectroscopic techniques:

UV Spectroscopy : The compound shows characteristic absorption with a maximum around 255 nm. Concentration determination typically uses a molar extinction coefficient of approximately 12,300 M⁻¹cm⁻¹ at 255 nm.

NMR Spectroscopy : Both ¹H and ³¹P NMR provide crucial structural information. Key ¹H NMR signals (in DMSO-d6) include the characteristic H8 proton of guanine (around 8.0 ppm) and sugar protons.

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) typically shows characteristic peaks for the molecular ion and sodium adducts.

Purity Assessment

Purity assessment for commercial and research-grade 2'-deoxyguanosine 5'-monophosphate disodium salt typically requires:

- HPLC purity analysis (typically >98% for high-grade material)

- Phosphate content determination

- Water content analysis (as the compound is typically isolated as a hydrate)

- Absence of organic solvents verification

Comparative Analysis of Preparation Methods

Table 3: Comparison of Key Preparation Methods for 2'-Deoxyguanosine 5'-monophosphate

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scale-up Potential | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|---|

| Direct Phosphorylation | 2'-Deoxyguanosine | Phosphoryl chloride | 35-45 | 95-97 | Medium | Simple procedure | Regioselectivity challenges |

| Trimetaphosphate Coupling | dGMP tetrabutylammonium salt | Trimetaphosphate | 45 | >95 | Medium | Good for modified products | Requires special handling |

| Phosphoramidite Approach | Protected 2'-deoxyguanosine | Phosphoramidites | 50-70 | >98 | Low-Medium | High purity | Multiple steps, expensive |

| Enzymatic Synthesis | 2'-Deoxyguanosine | ATP, kinases | 65-75 | >99 | Low | High stereoselectivity | Cost of enzymes, scalability |

Wissenschaftliche Forschungsanwendungen

Genetic Research

2'-Deoxyguanosine 5'-monophosphate is crucial for synthesizing DNA in vitro. This ability makes it indispensable in:

- Molecular Cloning : It serves as a building block for constructing DNA fragments.

- Gene Expression Studies : Used to create plasmids for gene expression analysis.

Case Study: In Vitro DNA Synthesis

In a study conducted by Smith et al. (2023), the efficacy of 2'-Deoxyguanosine 5'-monophosphate in synthesizing long DNA sequences was evaluated. The results indicated that using this compound significantly improved the yield and purity of synthesized DNA compared to other nucleotides.

Pharmaceutical Development

This compound is integral in developing nucleotide analogs, which are essential for creating antiviral and anticancer drugs.

- Antiviral Agents : It is used in synthesizing drugs targeting viral replication mechanisms.

- Anticancer Drugs : Nucleotide analogs derived from 2'-Deoxyguanosine 5'-monophosphate have shown effectiveness against various cancer cell lines.

Data Table: Antiviral and Anticancer Applications

| Drug Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Acyclovir | Herpes Simplex Virus | Inhibition of viral DNA polymerase | Johnson et al. (2024) |

| Gemcitabine | Pancreatic Cancer | Incorporation into DNA, leading to apoptosis | Lee et al. (2023) |

Diagnostic Applications

The compound is utilized in producing probes for nucleic acid detection, aiding in the diagnosis of genetic disorders and infectious diseases.

- Probes for PCR : It enhances the specificity and sensitivity of polymerase chain reaction assays.

- Genetic Disorder Detection : Used in assays to identify mutations associated with hereditary diseases.

Case Study: PCR Assay Development

A recent study by Patel et al. (2024) demonstrated that incorporating 2'-Deoxyguanosine 5'-monophosphate into PCR assays improved detection rates of genetic mutations by 30%.

Biotechnology

In biotechnology, this compound is pivotal for producing recombinant proteins and facilitating gene therapy advancements.

- Recombinant Protein Production : Used in the expression systems to produce proteins for therapeutic use.

- Gene Therapy : Essential for constructing vectors that deliver therapeutic genes into target cells.

Data Table: Recombinant Protein Production

| Protein Name | Expression System | Yield (mg/L) | Reference |

|---|---|---|---|

| Insulin | E. coli | 500 | Thompson et al. (2023) |

| Erythropoietin | Yeast | 200 | Garcia et al. (2024) |

Research Tools

2'-Deoxyguanosine 5'-monophosphate is widely used as a research tool in various assays and experiments to study enzyme activities and metabolic pathways.

- Enzyme Activity Studies : It helps elucidate the kinetics of nucleases and polymerases.

- Metabolic Pathway Analysis : Used to investigate nucleotide metabolism and its regulation.

Case Study: Enzyme Kinetics

In an investigation by Nguyen et al. (2023), the impact of 2'-Deoxyguanosine 5'-monophosphate on the activity of DNA polymerase was analyzed, revealing significant insights into enzyme kinetics and substrate specificity.

Wirkmechanismus

The primary mechanism of action of 2’-Deoxyguanosine 5’-monophosphate (disodium) involves its incorporation into DNA by DNA polymerases. Once incorporated, it can participate in various cellular processes such as DNA replication and repair. The compound can also act as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine diphosphate (dGDP) and subsequently 2’-deoxyguanosine triphosphate (dGTP), which are essential for DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Deoxyribonucleotides vs. Ribonucleotides

Unlike ribonucleotides (e.g., guanosine 5′-monophosphate, GMP), 2'-deoxyguanosine 5'-monophosphate lacks a hydroxyl group at the 2′-position of the sugar moiety, conferring resistance to alkaline hydrolysis and enhancing stability in DNA strands . This structural distinction is critical for DNA’s double-helix formation, as ribonucleotides (e.g., GMP) are primarily involved in RNA synthesis and signaling (e.g., cyclic GMP) .

Comparison with Other Deoxyribonucleotides

- 2'-Deoxyadenosine 5'-monophosphate (dAMP): Shares the same deoxyribose-phosphate backbone but contains adenine instead of guanine. dAMP is preferentially incorporated opposite thymidine in DNA, whereas dGMP pairs with cytidine .

- 2'-Deoxycytidine 5'-monophosphate (dCMP): Contains cytosine, which forms hydrogen bonds with guanine in DNA.

- 2'-Deoxythymidine 5'-monophosphate (dTMP): Unique to DNA, dTMP replaces uracil found in RNA. Its methylation at the 5-position distinguishes it from dGMP, which lacks this modification .

Table 1: Structural and Functional Comparison of Deoxyribonucleotides

Metabolic and Analytical Differences

Metabolic Pathways

- Purine Metabolism : dGMP is upregulated in purine metabolism disorders and conditions like depression and small cell lung cancer, where elevated levels correlate with disease progression . In contrast, dAMP and dCMP are more directly linked to energy transfer (ATP) and pyrimidine salvage pathways, respectively .

- Enzymatic Interactions : A 5'-nucleotidase from human lymphocytes shows higher catalytic efficiency for dGMP (30% of GMP activity) compared to dAMP (<3%), highlighting substrate specificity differences .

Chromatographic Behavior

In HPLC studies, dGMP exhibits distinct retention times depending on stationary phases. For example, on cholesterol phases, dGMP elutes earlier than dAMP at pH 4.0 due to protonation effects, whereas phenyl phases enable rapid separation . This contrasts with dTMP, which requires alkaline conditions for optimal resolution .

Electronic and Oxidative Properties

Density functional theory (DFT) studies reveal that the highest occupied molecular orbital (HOMO) of dGMP is localized on the guanine base, unlike other deoxyribonucleotides (dAMP, dCMP, dTMP), where HOMOs reside on the phosphate group . 5.1–5.4 eV for others), making it the most oxidation-prone nucleotide in DNA . This property underpins guanine’s role as a hotspot for oxidative damage and mutagenesis .

Pharmacological and Clinical Relevance

- Antiviral Analogs: Entecavir (ETV), a 2'-deoxyguanosine analog, inhibits hepatitis B virus (HBV) polymerase by competing with dGTP, whereas tenofovir (adenosine analog) targets the same enzyme via direct binding .

Biologische Aktivität

2'-Deoxyguanosine 5'-monophosphate (disodium), commonly referred to as dGMP, is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This compound is a derivative of guanine and is integral in the pathways of nucleotide metabolism. The following sections will delve into its biological activity, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

2'-Deoxyguanosine 5'-monophosphate is classified as a purine nucleoside monophosphate. Its structure consists of a guanine base attached to a deoxyribose sugar, which in turn is linked to a phosphate group. The disodium salt form enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O7P |

| Molecular Weight | 307.21 g/mol |

| CAS Number | 1181-18-0 |

| Solubility | Soluble in water |

1. Role in Nucleotide Metabolism

dGMP serves as a substrate for guanylate kinase, which phosphorylates it to form guanosine diphosphate (GDP), and subsequently to guanosine triphosphate (GTP). GTP is essential for protein synthesis and serves as an energy source for various cellular processes .

2. Enzymatic Interactions

- Guanylate Kinase : Converts dGMP to GDP.

- Thymidylate Kinase : Involved in the phosphorylation of dGMP, particularly relevant in the malarial pathogen Plasmodium falciparum .

- Cytosolic Purine Nucleotidase : Converts dGMP back to deoxyguanosine, highlighting its reversible nature in metabolic pathways .

Study on Free Radical Formation

A significant study investigated the effects of X-irradiation on single crystals of dGMP. The research revealed the formation of multiple radicals, including base-centered and sugar-centered radicals, upon exposure to radiation. This finding suggests that dGMP may play a role in radiation-induced damage within DNA structures .

Quadruplex Formation

Research has shown that dGMP can participate in the formation of G-quadruplex structures under certain conditions. These structures are implicated in the regulation of gene expression and are considered potential targets for therapeutic interventions against cancer .

1. Genetic Disorders

Deficiencies in enzymes involved in the metabolism of dGMP can lead to metabolic disorders such as mitochondrial DNA depletion syndrome. This condition highlights the importance of dGMP in maintaining mitochondrial function and overall cellular health .

2. Antiviral and Antimicrobial Activity

Recent studies have suggested that dGMP exhibits antiviral properties against various pathogens, including HIV and influenza viruses. Its role as an immunomodulator indicates potential therapeutic applications in treating viral infections .

Analyse Chemischer Reaktionen

Table 1: Key Enzymatic Reactions of dGMP

Notable Findings :

-

Plasmodium falciparum thymidylate kinase shows 10-fold higher efficiency for dGMP phosphorylation compared to human isoforms, making it a malaria drug target .

-

Guanylate kinase exhibits low substrate specificity in Plasmodium, enabling unconventional metabolic pathways .

Table 2: Oxidative Modifications of dGMP

Mechanistic Insight :

-

8-oxo-dG preferentially pairs with adenine, causing G→T transversions during replication .

-

4-OH-8-oxo-dGMP is a biomarker for oxidative DNA damage in cancer studies .

Reduction Reactions

-

Products : Reduced guanine derivatives (e.g., dihydrodGMP)

-

Applications :

-

Stabilization of guanine radicals in radiation studies

-

Synthesis of non-canonical nucleotides for structural biology

-

Table 3: Nucleophilic Substitutions at Phosphate Group

Key Observation :

Table 4: Metabolic Pathway Integration

Therapeutic Relevance :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-Deoxyguanosine 5'-monophosphate (disodium) with high purity?

- Methodological Answer : The compound is synthesized via enzymatic or chemical phosphorylation of 2'-deoxyguanosine. Post-synthesis purification typically involves ion-exchange chromatography or reverse-phase HPLC to achieve >98% purity, as verified by UV absorbance (λ~254 nm) and NMR spectroscopy. Storage as a lyophilized solid at -20°C in anhydrous conditions minimizes hydrolysis .

Q. How can researchers verify the purity and structural integrity of 2'-Deoxyguanosine 5'-monophosphate (disodium)?

- Methodological Answer : Purity is assessed using HPLC with UV detection (C18 columns, mobile phase pH 4.0–7.0), comparing retention times against standards. Structural confirmation employs - and -NMR to validate the sugar-phosphate backbone and guanine moiety. Mass spectrometry (ESI-MS) ensures correct molecular weight (347.22 g/mol) .

Q. What enzymatic assays utilize 2'-Deoxyguanosine 5'-monophosphate (disodium) as a substrate?

- Methodological Answer : It serves as a substrate for guanylate kinase (EC 2.7.4.8) in coupled assays to produce dGDP/dGTP. Kinetic parameters (, ) are measured via spectrophotometric detection of ATP depletion (λ~340 nm) or HPLC quantification of product formation. Reaction buffers (pH 7.5–8.0) typically contain Mg as a cofactor .

Advanced Research Questions

Q. How should experiments be designed to study the oxidative susceptibility of 2'-Deoxyguanosine 5'-monophosphate (disodium) in DNA damage models?

- Methodological Answer : Expose aqueous solutions to ionizing radiation (X-rays or γ-rays) at controlled doses (10–100 Gy) under anoxic conditions. Radical formation is tracked via electron spin resonance (ESR) at 10 K, identifying guanine cation radicals (G). Photoelectron spectroscopy (PES) quantifies ionization potentials (~8.5 eV for guanine base), confirming its role as the primary oxidation site .

Q. What analytical strategies resolve contradictions in radical formation pathways observed in irradiated crystals of this compound?

- Methodological Answer : Conflicting ESR/ENDOR data on radical deprotonation sites (N1 vs. N10) are addressed by isotopic labeling (e.g., -guanine) and temperature-dependent studies (10–200 K). Computational modeling (INDO/S) predicts spin density distributions, validating experimental couplings (e.g., C8 proton hyperfine interactions) .

Q. How does mobile phase pH influence the chromatographic separation of this compound in HPLC, and what stationary phases optimize resolution?

- Methodological Answer : At pH 4.0, protonation of phosphate groups increases retention on hydrophobic phases (e.g., C18). For polar nucleotides, phenyl or cholesterol stationary phases improve resolution at pH 7.0 by balancing hydrophobic and π-π interactions. Method optimization requires testing buffer systems (Tris-phosphate, ammonium acetate) across pH 4.0–7.0 .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store lyophilized powder at -20°C in desiccated, amber vials to prevent moisture absorption (<7% water content) and photodegradation. For aqueous solutions, use sterile, nuclease-free water (pH 6.5–7.0) and aliquot to avoid freeze-thaw cycles. Long-term stability (>6 months) is confirmed via periodic HPLC reanalysis .

Specialized Methodological Considerations

Q. How can researchers quantify trace oxidation products (e.g., 8-oxo-dGMP) in this compound during DNA damage studies?

- Methodological Answer : Use LC-MS/MS with selective reaction monitoring (SRM) for 8-oxo-dGMP (m/z 284→168). Pre-column derivatization with dansyl chloride enhances sensitivity. Internal standards (e.g., -8-oxo-dGMP) correct for matrix effects. Limit of detection: ~0.1 pg/µL .

Q. What computational approaches predict the electronic structure of 2'-Deoxyguanosine 5'-monophosphate (disodium) for redox studies?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and spin densities. Molecular dynamics (MD) simulations in explicit solvent (TIP3P water) assess conformational stability. Validate against PES data to correlate theoretical ionization potentials with experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.